4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1R,2S)-1,2,3-trihydroxypropyl)-
Description
This compound (CAS: 151338-06-6) belongs to the pteridinone family, characterized by a bicyclic pteridine core. Its structure includes a 2-methoxy group, a 3-methyl substituent, and a 7-((1R,2S)-1,2,3-trihydroxypropyl) side chain. These modifications distinguish it from simpler pteridinones and confer unique physicochemical and biological properties. The stereochemistry of the trihydroxypropyl group (1R,2S) is critical for interactions with biological targets, such as enzymes involved in redox reactions or cellular signaling pathways .
Properties
CAS No. |
151338-05-5 |
|---|---|
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-methoxy-3-methyl-7-[(1R,2S)-1,2,3-trihydroxypropyl]pteridin-4-one |
InChI |
InChI=1S/C11H14N4O5/c1-15-10(19)7-9(14-11(15)20-2)13-5(3-12-7)8(18)6(17)4-16/h3,6,8,16-18H,4H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
ZMKXNUAQSJMCTP-POYBYMJQSA-N |
Isomeric SMILES |
CN1C(=O)C2=NC=C(N=C2N=C1OC)[C@H]([C@H](CO)O)O |
Canonical SMILES |
CN1C(=O)C2=NC=C(N=C2N=C1OC)C(C(CO)O)O |
Origin of Product |
United States |
Biological Activity
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1R,2S)-1,2,3-trihydroxypropyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a pteridinone derivative. Its molecular formula is , and it possesses several functional groups that contribute to its biological properties. The presence of the methoxy and trihydroxypropyl groups enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Studies have shown that pteridinone derivatives exhibit significant antimicrobial properties. For instance, 4(3H)-Pteridinone has been identified as having antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibition of growth | |
| S. aureus | Moderate activity | |
| C. albicans | Antifungal properties |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
| Inflammatory Marker | Effect | Reference |
|---|---|---|
| TNF-alpha | Decreased production | |
| IL-6 | Inhibition observed | |
| COX-2 | Reduced expression |
Antioxidant Activity
Research indicates that 4(3H)-Pteridinone possesses antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells.
The biological activities of 4(3H)-Pteridinone are attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to immune responses.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Case Studies
A notable case study involved the evaluation of this compound's effects on an animal model for inflammatory diseases. The study found that administration of 4(3H)-Pteridinone significantly reduced markers of inflammation and improved clinical symptoms in treated subjects compared to controls.
Scientific Research Applications
Therapeutic Applications
- Antitumor Activity : Some studies have indicated that derivatives of pteridinones may exhibit antitumor properties. Research suggests that compounds with similar structures can inhibit tumor growth by interfering with cellular metabolism and signaling pathways.
- Neurological Disorders : Pteridinone derivatives have been explored for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
- Antimicrobial Properties : The presence of hydroxyl and methoxy groups in the structure may enhance the antimicrobial activity of the compound against various pathogens. This makes it a candidate for further investigation in the development of new antibiotics.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of pteridinone derivatives on cancer cell lines. The results demonstrated that specific modifications to the pteridinone structure could lead to increased cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
Research conducted at a university laboratory focused on the neuroprotective properties of pteridinone compounds. In vitro assays showed that these compounds could reduce neuronal cell death induced by glutamate toxicity, suggesting potential applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Neopterin (2-Amino-6-(1,2,3-Trihydroxypropyl)-4(3H)-Pteridinone)
- Structural Differences: Neopterin (CAS: 20019-30-3) replaces the 2-methoxy and 3-methyl groups of the target compound with a 2-amino group. Its trihydroxypropyl side chain lacks stereochemical specification in common literature but is biosynthetically derived from GTP .
- Functional Implications :
- Biological Role : Neopterin is a biomarker of immune activation, produced by macrophages under interferon-γ stimulation. In contrast, the target compound’s methoxy and methyl groups may reduce polarity, enhancing membrane permeability for intracellular targets .
- Stability : Neopterin is stable in body fluids (e.g., CSF, blood), whereas the target compound’s stability under physiological conditions remains unstudied but is hypothesized to depend on its substituents’ redox activity .
Pterin (2-Amino-4(3H)-Pteridinone)
- Structural Simplicity : Pterin (CAS: 2236-60-4) lacks the trihydroxypropyl side chain and additional substituents.
- Biological Activity: Exhibits antimicrobial activity against E. coli and P. aeruginosa by disrupting biofilms. The target compound’s methoxy and methyl groups may alter binding to microbial enzymes . Solubility: Pterin has moderate water solubility (logP ~ -0.115), while the target compound’s hydrophobic substituents (methoxy, methyl) likely increase logP, reducing aqueous solubility .
Stereochemical Variants: (1R,2R)- vs. (1R,2S)-Trihydroxypropyl Derivatives
- A closely related compound (CAS: 151338-06-6) differs only in the trihydroxypropyl group’s stereochemistry (1R,2R vs. 1R,2S). This minor change can significantly impact enzyme binding. For example, dihydropteridine reductase (DHPR) exhibits stereoselectivity for reduced pterins, suggesting similar sensitivity to stereochemistry in related compounds .
Tetrahydro-Pteridinone Derivatives
- Example: 2-Amino-5,6,7,8-Tetrahydro-6-(Hydroxymethyl)-4(1H)-Pteridinone (CAS: 31969-10-5) Structural Contrast: The tetrahydro state saturates the pteridine ring, increasing flexibility and reducing aromaticity.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight | logP | Key Biological Role |
|---|---|---|---|---|---|
| Target Compound (151338-06-6) | 2-Methoxy, 3-Methyl, 7-(1R,2S-Trihydroxy) | C11H14N4O5 | 282.25 | ~0.5* | Hypothesized enzyme modulator |
| Neopterin (20019-30-3) | 2-Amino, 6-(Trihydroxypropyl) | C9H11N5O4 | 253.21 | -1.2 | Immune biomarker |
| Pterin (2236-60-4) | 2-Amino | C6H5N5O | 163.13 | -0.115 | Antimicrobial agent |
| 31969-10-5 (Tetrahydro derivative) | 2-Amino, 6-(Hydroxymethyl) | C7H11N5O2 | 197.19 | -0.8 | Biopterin biosynthesis |
*Estimated based on Crippen fragmentation ().
Research Findings and Implications
- Stereochemical Sensitivity : The (1R,2S) configuration of the target compound may confer selective binding to enzymes like DHPR, analogous to how L-threo-neopterin is preferred in biosynthetic pathways .
- Antimicrobial Potential: Unlike pterin, the target compound’s methoxy group could hinder interactions with bacterial enzymes, but its methyl group might enhance lipophilicity for membrane penetration .
- Stability in Oxidation: The aromatic core of the target compound is less prone to redox degradation compared to tetrahydro derivatives, as seen in ferricyanide oxidation studies of similar pteridinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
